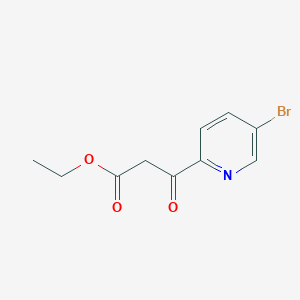
Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate
Vue d'ensemble
Description
Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate, commonly known as 5-bromopyridine-3-ethoxypropanoic acid ethyl ester, is an organic compound used in various scientific research applications. It is a brominated derivative of pyridine, an aromatic heterocyclic compound, and is a colorless solid that has a melting point of about 143°C. 5-bromopyridine-3-ethoxypropanoic acid ethyl ester has been studied for its potential uses in synthetic organic chemistry, particularly in the synthesis of biologically active compounds. It is also used as a precursor in the synthesis of other compounds such as pyridines and pyridine derivatives.
Applications De Recherche Scientifique
1. Bioanalytical Method Development
Nemani, Shard, and Sengupta (2018) established a quantitative bioanalytical method for a molecule closely related to Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate. This method offers rapid and selective measurement, and it's validated according to USFDA guidelines. It's significant in drug development, particularly for in vitro metabolite identification (Nemani, Shard, & Sengupta, 2018).
2. Physicochemical Characterization and Reactions
The research by Gilchrist (2001) discusses Ethyl 3-Bromo-2-(hydroxyimino)propanoate, a related compound. It highlights its usefulness in organic synthesis, particularly for 3-substitution of indoles under mild conditions. This compound's stability and reaction with bases are significant for various chemical syntheses (Gilchrist, 2001).
3. Mechanistic Studies in Chemical Reactions
Fleury, Fleury, and Platzer (1981) studied the mechanism of aldol condensation in alkaline solutions involving compounds similar to this compound. Their findings are crucial for understanding the behavior of such compounds in chemical reactions and can aid in the development of new synthetic methods (Fleury, Fleury, & Platzer, 1981).
4. Polymorphism in Pharmaceutical Compounds
Vogt, Williams, Johnson, and Copley (2013) conducted a study on polymorphic forms of a compound structurally similar to this compound. Their research using spectroscopic and diffractometric techniques is vital for understanding polymorphism in pharmaceutical compounds, impacting drug development and quality control (Vogt et al., 2013).
Mécanisme D'action
Target of Action
It’s known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this context would be the organoboron reagents used in the reaction .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound likely interacts with its targets (organoboron reagents) to form new carbon-carbon bonds .
Biochemical Pathways
It’s known that the compound plays a role in the suzuki–miyaura cross-coupling reactions , which are crucial in various synthetic processes in organic chemistry .
Pharmacokinetics
The compound’s potential as an inhibitor of sars-cov-2 has been studied, suggesting it may have relevant pharmacokinetic properties .
Result of Action
Structural modifications of this compound have been shown to enhance its biological activities .
Action Environment
It’s known that the compound is used in suzuki–miyaura cross-coupling reactions , which are typically carried out under mild and functional group tolerant reaction conditions .
Propriétés
IUPAC Name |
ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-2-15-10(14)5-9(13)8-4-3-7(11)6-12-8/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECLHZAXCKFFTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
954220-94-1 | |
| Record name | ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide](/img/structure/B3174563.png)


![[2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methanamine](/img/structure/B3174583.png)



![[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B3174608.png)



![3-[(Tert-butoxycarbonyl)amino]-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B3174649.png)